molecular formula C14H14N4O3 B5562041 ETHYL 2-[2-METHYL-3-OXO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-5(3H)-YL]ACETATE

ETHYL 2-[2-METHYL-3-OXO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-5(3H)-YL]ACETATE

Cat. No.: B5562041
M. Wt: 286.29 g/mol
InChI Key: UCMIVQLHDLAMFI-UHFFFAOYSA-N
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Description

ETHYL 2-[2-METHYL-3-OXO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-5(3H)-YL]ACETATE is a heterocyclic compound featuring a fused triazino-benzimidazole core with a methyl group at position 2, a ketone at position 3, and an ethyl acetate moiety at position 3.

Properties

IUPAC Name

ethyl 2-(2-methyl-3-oxo-[1,2,4]triazino[3,2-b]benzimidazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-3-21-12(19)8-17-10-6-4-5-7-11(10)18-14(17)15-13(20)9(2)16-18/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMIVQLHDLAMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N3C1=NC(=O)C(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-[2-METHYL-3-OXO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-5(3H)-YL]ACETATE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazino and benzimidazole rings through cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

Potential Chemical Reactions

While direct experimental data for this specific compound is limited in the provided sources, insights can be inferred from analogous heterocyclic systems:

3.1. Hydrolysis of the Ester Group

The ethyl acetate moiety (-OAc) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative. This reaction is common in ester-containing heterocycles .

Reaction Pathway :

text
R-OAc + H2O → R-OH + AcOH (acid/base catalysis)

3.2. Cyclization Reactions

The triazino[2,3-a]benzimidazole core may undergo cyclization via nucleophilic substitution or amidinium salt intermediates, as observed in related triazepine and benzimidazole derivatives . For example:

  • Amidinium Salt Formation : Reaction with amidinium salts and diamines under basic conditions could lead to ring expansion or contraction .

  • Nucleophilic Attack : The nitrogen atoms in the triazine ring might participate in condensation reactions with aldehydes, ketones, or hydrazones .

3.3. Substitution at the Heterocyclic Nitrogen Atoms

The nitrogen atoms in the triazino[2,3-a]benzimidazole system may undergo alkylation, acylation, or other electrophilic substitution reactions. For instance:

  • Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of a base could modify the nitrogen substituents .

  • Oxidation/Reduction : The 3-oxo group may participate in redox reactions, such as reduction to a hydroxyl or amine group .

3.4. Reactivity of the 3-Oxo Group

The carbonyl group at position 3 could act as an electrophile, enabling:

  • Condensation Reactions : Reaction with hydrazines, hydroxylamines, or amines to form hydrazones, oximes, or imines .

  • Enolate Chemistry : Under basic conditions, the carbonyl group may form enolates, facilitating C-alkylation or C-acylation .

Comparison of Analogous Compounds

Compound Key Feature Reaction Type Source
Thiazolo[3,2-a]benzimidazolesFused thiazole-benzimidazole systemCondensation with ketones/aldehydes
Benzo[f] triazepinesSeven-membered triazepine ringCyclization via amidinium salts/diamines
Ethyl 2-ethoxybenzimidazolesEster substituent on benzimidazoleHydrolysis, nucleophilic substitution

Research Findings and Limitations

  • Synthetic Pathways : The triazino[2,3-a]benzimidazole core likely forms via cyclization of amidinium salts with diamines, analogous to triazepine synthesis .

  • Functional Group Reactivity : The ester and carbonyl groups are key reactive sites, enabling hydrolysis and condensation reactions .

  • Data Gaps : Specific experimental data for ETHYL 2-[2-METHYL-3-OXO TRIAZINO[2,3-A] BENZIMIDAZOL-5(3H)-YL]ACETATE is absent in the provided sources. Inferences rely on structural analogs .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[2-Methyl-3-Oxo[1,2,4]Triazino[2,3-A][1,3]Benzimidazol-5(3H)-yl]Acetate has been investigated for its potential antimicrobial and anticancer properties . Studies indicate that derivatives of this compound can exhibit significant biological activity against various pathogens and cancer cell lines.

Case Study : A study published in MDPI highlighted the antibacterial and antitubercular activities of compounds related to triazine derivatives. The findings suggested that certain structural modifications could enhance antimicrobial efficacy compared to standard antibiotics like Ciprofloxacin and Rifampicin .

Research has shown that this compound may interact with specific molecular targets within cells. It is believed to inhibit certain enzymes or interfere with cellular pathways crucial for pathogen survival or cancer cell proliferation.

Mechanism of Action : The compound may bind to metal ions such as iron, disrupting cellular processes dependent on these ions. This mechanism is similar to other known chelators used in therapeutic applications.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves cyclization reactions leading to the formation of triazino and benzimidazole rings. The compound can undergo various chemical transformations:

  • Oxidation : To yield different derivatives.
  • Reduction : Modifying functional groups and potentially altering biological activity.
  • Substitution Reactions : Leading to new derivatives with varied properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-METHYL-3-OXO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-5(3H)-YL]ACETATE involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to iron ions, disrupting cellular processes that depend on iron .

Comparison with Similar Compounds

Triazino-Indole Derivatives

Example: tert-Butyl 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetate ()

  • Structural Differences : Replaces the benzimidazole core with an indole ring and introduces a sulfur atom via a thioacetate linkage.
  • Synthesis: Utilizes tert-butyl 2-bromoacetate and triazino-indole intermediates under nucleophilic substitution conditions .
  • Key Properties : Higher molecular weight (e.g., 396.4 g/mol) compared to the target compound (estimated ~352.3 g/mol) due to the tert-butyl group.

Triazolo-Pyridine Acetates

Example : METHYL 2-(6-BROMO-8-FLUORO-3-OXO-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2(3H)-YL)ACETATE ()

  • Structural Differences: Features a triazolo-pyridine scaffold instead of triazino-benzimidazole, with halogen substitutions (Br, F) enhancing electrophilicity.
  • Key Properties : Lower molecular weight (304.08 g/mol) due to the absence of a fused benzimidazole ring .

Nucleophilic Alkylation

  • Target Compound: Likely synthesized via alkylation of a triazino-benzimidazole precursor with ethyl bromoacetate, analogous to the method in for benzoxazine derivatives .
  • Comparison :
    • Yields : Benzoxazine analogs (e.g., compound 10a in ) achieved ~60–75% yields under similar conditions .
    • Challenges : Steric hindrance from the fused benzimidazole ring may reduce reaction efficiency compared to benzoxazine systems.

Physicochemical Properties

Property Target Compound (Estimated) Triazino-Indole () Triazolo-Pyridine ()
Molecular Weight (g/mol) ~352.3 396.4 304.08
LogP (Predicted) ~2.1 ~3.5 ~1.8
Solubility Low in water, moderate in DMSO Low in polar solvents Moderate in chloroform

Notes:

  • The target compound’s benzimidazole core enhances lipophilicity compared to triazolo-pyridines but less than tert-butyl-substituted analogs .

Biological Activity

Ethyl 2-[2-Methyl-3-Oxo[1,2,4]Triazino[2,3-A][1,3]Benzimidazol-5(3H)-YL]Acetate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H14N4O3
  • Molecular Weight : 286.29 g/mol
  • CAS Number : Not specified in the available literature.

The compound features a unique structure that combines multiple heterocyclic rings, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step processes starting from simpler precursors. Key steps often include the formation of triazino and benzimidazole rings through cyclization reactions. Advanced synthetic methods may employ microwave irradiation to enhance yields and purity .

Antimicrobial Properties

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds derived from benzimidazole and triazole frameworks have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for related compounds range from 12.5 to 25 µg/mL .

Antitumor Activity

Studies have suggested that derivatives of triazino-benzimidazoles possess anticancer properties. The mechanism may involve the inhibition of specific enzymes or interference with cellular pathways essential for cancer cell proliferation .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways.
  • Metal Ion Interaction : It may bind to metal ions like iron, disrupting essential cellular processes .

Study on Antimicrobial Activity

A study evaluated the antimicrobial effects of various benzimidazole derivatives against clinical strains of bacteria. The results highlighted that certain compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for developing new antibiotics from this chemical class .

Anticancer Research

Another study focused on the anticancer properties of triazino-benzimidazole derivatives. The findings indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Comparative Analysis of Biological Activities

Compound ClassAntibacterial ActivityAntitumor ActivityMechanism of Action
Benzimidazole DerivativesHighModerateEnzyme inhibition; metal ion binding
Triazole DerivativesModerateHighDNA synthesis interference; apoptosis
Ethyl 2-[...]-AcetatePotentially HighPotentially HighSimilar to above classes

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for ETHYL 2-[2-METHYL-3-OXO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-5(3H)-YL]ACETATE, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions involving triazole and benzimidazole precursors. A typical method involves refluxing intermediates like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours . Optimization can be achieved using statistical Design of Experiments (DoE) to screen variables such as solvent polarity, temperature, and stoichiometry. Fractional factorial designs reduce the number of trials while ensuring critical parameters (e.g., yield, purity) are maximized .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the triazino-benzimidazole core and ester functionality. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment requires High-Performance Liquid Chromatography (HPLC) with UV detection, using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) . For structural ambiguities, 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions like the fused heterocyclic system.

Q. What are the common intermediates in the synthesis of this compound, and how are their stabilities managed?

  • Methodological Answer : Key intermediates include substituted triazoles and benzimidazole derivatives. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole (Intermediate 4 in ) is moisture-sensitive and requires storage under inert gas. Stabilization strategies involve lyophilization to prevent hydrolysis and strict temperature control during reaction steps . Reaction progress is monitored via Thin-Layer Chromatography (TLC) to detect intermediate degradation.

Advanced Research Questions

Q. How can computational chemistry and machine learning improve reaction design for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and thermodynamic feasibility of cyclization steps. Machine learning models trained on reaction databases (e.g., USPTO) can propose novel substituents for the triazino-benzimidazole scaffold. ICReDD’s integrated approach combines these predictions with experimental validation, narrowing optimal conditions (e.g., catalyst selection, solvent effects) .

Q. How should researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell permeability, protein binding). Normalize data using Z-score transformations to account for inter-assay variability. Validate results via orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50). Meta-analysis of structure-activity relationships (SAR) identifies functional groups (e.g., ester moieties) influencing activity divergence .

Q. What advanced statistical methods are suitable for optimizing reaction yields in multi-step syntheses?

  • Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) models non-linear relationships between variables (e.g., temperature, catalyst loading). Partial Least Squares (PLS) regression correlates spectroscopic data (e.g., FTIR peak intensities) with yield outcomes. For multi-objective optimization (e.g., maximizing yield while minimizing impurities), Pareto Frontier analysis balances trade-offs .

Q. What mechanistic insights exist for the formation of the triazino-benzimidazole core under acidic conditions?

  • Methodological Answer : The reaction proceeds via protonation of the triazole nitrogen, facilitating nucleophilic attack by the benzimidazole carbonyl group. Kinetic studies (e.g., stopped-flow UV-Vis) reveal rate-determining steps, while isotopic labeling (¹⁵N) tracks nitrogen migration during cyclization. Computational studies suggest a six-membered transition state stabilized by hydrogen bonding with acetic acid .

Data and Methodological Tables

Parameter Optimization Strategy Relevant Evidence
Reaction YieldDoE with factorial screening (solvent, temperature)
Purity AssessmentHPLC (C18, acetonitrile/water gradient)
Computational ModelingDFT (B3LYP/6-31G*) for transition-state analysis
Biological Data NormalizationZ-score transformation + orthogonal assays

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